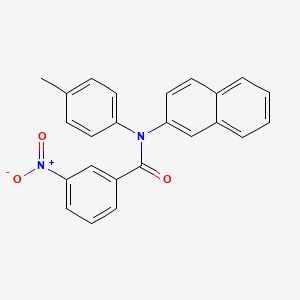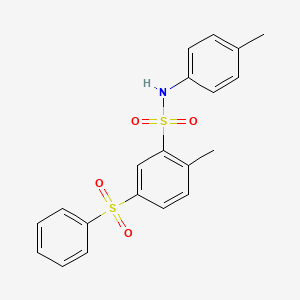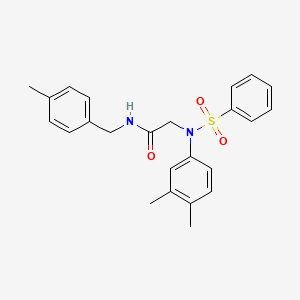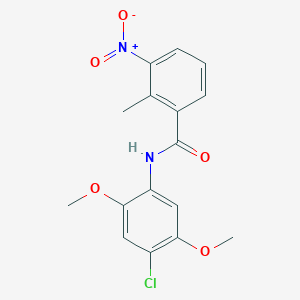
4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate
Übersicht
Beschreibung
4-chlorophenyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMF or N-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide.
Wirkmechanismus
The mechanism of action of CMF is not fully understood, but it is believed to involve the inhibition of the STAT3 signaling pathway. This pathway plays a crucial role in the regulation of cell growth, differentiation, and survival. The inhibition of this pathway by CMF leads to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
CMF has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. CMF has also been shown to inhibit the migration and invasion of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMF is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of novel anti-cancer drugs. However, the synthesis of CMF is complex and requires specialized equipment and expertise. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on CMF. One potential area of research is the development of CMF-based drug delivery systems for targeted cancer therapy. Another potential area of research is the investigation of the synergistic effects of CMF with other anti-cancer drugs. Additionally, further studies are needed to explore the potential therapeutic applications of CMF in other diseases, such as inflammatory disorders and cardiovascular diseases.
Conclusion:
In conclusion, CMF is a promising compound with potential therapeutic applications in various diseases, particularly cancer. Its low toxicity and high selectivity towards cancer cells make it an attractive candidate for the development of novel anti-cancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
CMF has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. CMF has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Eigenschaften
IUPAC Name |
(4-chlorophenyl) 4-methoxy-3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6S/c1-24-16-7-2-13(18(21)26-15-5-3-14(19)4-6-15)12-17(16)27(22,23)20-8-10-25-11-9-20/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHUDCIBMUMOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B3743399.png)
![4-[2-phenyl-6-(4-propylphenoxy)-4-pyrimidinyl]morpholine](/img/structure/B3743401.png)
![1-(4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}phenyl)ethanone](/img/structure/B3743403.png)
![N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazino]carbonothioyl}benzamide](/img/structure/B3743406.png)

![4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzoic acid](/img/structure/B3743421.png)



![4-[2-(4-morpholinyl)-2-oxoethyl]-3,5-morpholinedione](/img/structure/B3743446.png)

![N-cyclohexyl-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B3743475.png)

